Product packaging for 5-(Benzenesulfonyl)pyridine-3-carbonitrile(Cat. No.:CAS No. 950693-96-6)

5-(Benzenesulfonyl)pyridine-3-carbonitrile

Cat. No.: B12640011
CAS No.: 950693-96-6
M. Wt: 244.27 g/mol
InChI Key: VQNLMNKHFZVFJC-UHFFFAOYSA-N
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Description

5-(Benzenesulfonyl)pyridine-3-carbonitrile is a high-purity chemical compound offered as a solid, intended for research and development purposes. This compound belongs to a class of substituted pyridines known for their significant value in medicinal chemistry and drug discovery. The core structure, featuring both a benzenesulfonyl group and a carbonitrile moiety, is a versatile building block for constructing more complex molecules. Similar sulfonylpyridine derivatives are frequently explored in pharmaceutical research for their potential biological activities. For instance, structurally related compounds have been investigated as intermediates in the synthesis of novel antimicrobial agents . The reactivity of the carbonitrile group allows for further functionalization, making it a valuable scaffold for generating diverse chemical libraries . This product is strictly for research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O2S B12640011 5-(Benzenesulfonyl)pyridine-3-carbonitrile CAS No. 950693-96-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

950693-96-6

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

5-(benzenesulfonyl)pyridine-3-carbonitrile

InChI

InChI=1S/C12H8N2O2S/c13-7-10-6-12(9-14-8-10)17(15,16)11-4-2-1-3-5-11/h1-6,8-9H

InChI Key

VQNLMNKHFZVFJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CN=CC(=C2)C#N

Origin of Product

United States

Computational Chemistry and Molecular Modeling Studies of 5 Benzenesulfonyl Pyridine 3 Carbonitrile

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.nettau.ac.il For a molecule like 5-(Benzenesulfonyl)pyridine-3-carbonitrile, DFT calculations, typically employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and predicting a wide array of properties. researchgate.netresearchgate.net These calculations form the foundation for the subsequent analyses of the molecule's electronic landscape, stability, and potential applications.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic transitions. youtube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For this compound, the presence of the strongly electron-withdrawing benzenesulfonyl and nitrile groups is anticipated to lower the energy levels of both the HOMO and LUMO. Computational visualization would likely show the HOMO distributed over the phenyl and pyridine (B92270) rings, while the LUMO is expected to be predominantly localized on the pyridine-3-carbonitrile (B1148548) fragment, reflecting the sites susceptible to nucleophilic and electrophilic attack, respectively. The magnitude of the HOMO-LUMO gap provides insight into the energy required for electronic excitation. bhu.ac.in

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

Parameter Description
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method provides quantitative insight into intramolecular bonding, charge transfer, and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.orgbibliotekanauki.pl

In this compound, NBO analysis would elucidate the delocalization of electron density from the lone pairs of the sulfonyl oxygens and the pyridine nitrogen into the antibonding orbitals of adjacent groups. The second-order perturbation theory analysis within NBO quantifies the energetic significance of these donor-acceptor interactions. researchgate.net Strong interactions, indicated by high stabilization energies (E(2)), suggest significant electron delocalization, which stabilizes the molecule. This analysis can confirm the extent of conjugation between the phenyl and pyridine rings through the sulfonyl bridge.

Table 2: Representative NBO Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(O) on SO2 π*(C-C) of Pyridine Ring Calculated Value
LP(N) of Pyridine σ*(C-S) of Sulfonyl Calculated Value
π(C-C) of Phenyl Ring π*(C-C) of Pyridine Ring Calculated Value
π(C-N) of Pyridine Ring π*(C≡N) of Nitrile Calculated Value

Note: E(2) represents the stabilization energy from hyperconjugative interaction.

Assessment of Global Reactivity Indices

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Electronegativity (χ = (I+A)/2): The power to attract electrons.

Chemical Hardness (η = (I-A)/2): Resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. researchgate.net

Global Softness (S = 1/2η): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω = μ²/2η): A measure of the energy lowering of a system when it accepts electrons.

For this compound, the potent electron-withdrawing groups are expected to result in a high electrophilicity index, marking it as a strong electrophile.

Table 3: Global Reactivity Descriptors

Descriptor Formula Calculated Value (eV)
Ionization Potential (I) I ≈ -EHOMO Value
Electron Affinity (A) A ≈ -ELUMO Value
Electronegativity (χ) χ = (I+A)/2 Value
Chemical Hardness (η) η = (I-A)/2 Value
Global Softness (S) S = 1/(2η) Value

Theoretical Investigations of Tautomerism and Conformational Preferences

Molecules with multiple rotatable bonds and potential proton transfer sites can exist in various conformations and tautomeric forms. Computational studies are essential to determine the most stable structures by calculating their relative Gibbs free energies. For this compound, the primary conformational flexibility arises from the rotation around the C-S and S-C bonds linking the two aromatic rings. A potential energy surface scan can identify the lowest energy conformers. While tautomerism is less common in this specific structure, theoretical calculations can definitively rule out or identify any energetically accessible tautomers.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer (ICT), typically arising from donor-acceptor functionalities connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. nih.govjhuapl.edu These properties are crucial for applications in optoelectronics and photonics. researchgate.netelectronicsandbooks.com The key parameters are the dipole moment (μ) and the first-order hyperpolarizability (β). DFT calculations are a reliable tool for predicting these properties. scispace.com

Table 4: Calculated Non-Linear Optical Properties

Parameter Description Calculated Value
Dipole Moment (μ) Measure of molecular polarity Value (Debye)
Mean Polarizability (α) Measure of the linear response to an electric field Value (a.u.)

Vibrational Spectroscopy Analysis and Correlation with Experimental Data

Theoretical vibrational analysis via DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.govmdpi.com By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. dntb.gov.ua For this compound, DFT calculations would predict characteristic frequencies for the C≡N stretch, the symmetric and asymmetric S=O stretches of the sulfonyl group, and the various C-H and ring vibrations of the pyridine and benzene (B151609) moieties. researchgate.net A comparison between the calculated (often scaled to correct for anharmonicity) and experimental spectra serves to confirm the molecular structure. researchgate.net

Table 5: Selected Predicted Vibrational Frequencies

Vibrational Mode Description Predicted Wavenumber (cm-1)
ν(C≡N) Nitrile group stretching Value
νas(SO2) Asymmetric stretching of sulfonyl group Value
νs(SO2) Symmetric stretching of sulfonyl group Value
ν(C=C/C=N) Aromatic ring stretching modes Value
δ(C-H) In-plane C-H bending modes Value

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology employed in drug design to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.comej-chem.org This approach allows for the prediction of the activity of new chemical entities based on models generated from experimentally tested compounds. taylorandfrancis.comnih.gov For analogs of this compound, such as other pyridine derivatives and benzenesulfonamides, QSAR studies have been instrumental in identifying key molecular features that govern their biological effects. nih.govmdpi.com

The process typically begins with the generation of three-dimensional structures of the compounds, often optimized using methods like density functional theory (DFT). mdpi.com Subsequently, a wide range of molecular descriptors are calculated, which quantify various aspects of the molecular structure. nih.gov Regression techniques, such as the Orthogonal Projections to Latent Structures (OPLS) method, are then used to build a model that links these descriptors to the observed activity. mdpi.com The statistical robustness and predictive power of these models are rigorously assessed using metrics like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²), as well as by using external test sets. nih.gov

Studies on analogous compounds have highlighted several classes of descriptors as being crucial for activity. These findings indicate that specific electronic, steric, and thermodynamic properties are key determinants of the biological function of these molecules. nih.govnih.gov

Table 1: Key Molecular Descriptors in QSAR Models of Pyridine and Benzenesulfonamide (B165840) Analogs

Descriptor TypeSpecific Descriptor ExampleSignificance in ModelSource
Thermodynamic Heat of FormationCorrelates directly with the inhibitory activity of the compounds. nih.gov nih.gov
Quantum-Chemical HOMO (Highest Occupied Molecular Orbital) EnergyPlays a significant role in describing the mechanism of molecular interactions. nih.gov nih.gov
Spatial / 3D Molecular Shadow (Area in XZ plane)Inversely proportional to inhibitory activity, suggesting steric constraints. nih.gov nih.gov
Electronic Partial Negative Surface AreaAn increase in this descriptor enhances the inhibitory activity against certain targets. nih.gov nih.gov
Physicochemical Hydrophobicity (e.g., LogP)Found to be important for activity against specific microorganisms like M. avium. nih.gov nih.gov

The resulting QSAR models reveal that properties such as the presence of electron-withdrawing substituents and specific spatial arrangements can significantly enhance biological activity. nih.govnih.gov Conversely, the presence of bulky groups may lead to lower activity. nih.gov This theoretical framework not only helps in predicting the potency of novel compounds but also provides a quantitative understanding of the structural requirements for molecular interaction. nih.gov

**3.3. Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational tool used to predict the binding orientation and conformation of a ligand within the active site of a protein target. bas.bg This technique is crucial for understanding the structural basis of molecular recognition. For compounds structurally related to this compound, docking studies have been performed against various enzymatic targets, including carbonic anhydrase, dihydrofolate reductase (DHFR), and urease, to elucidate their potential mechanisms of action. researchgate.netresearchgate.netnih.gov

These in silico analyses predict that the ligands position themselves within the binding pocket to maximize favorable interactions with key amino acid residues. The benzenesulfonamide and pyridine-3-carbonitrile scaffolds are often involved in a network of specific, non-covalent interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, pi-pi stacking, and coordination with metal cofactors, which are critical for high-affinity binding. nih.gov For instance, in studies involving metalloenzymes, the sulfonamide group is frequently observed coordinating with the zinc ion in the active site. nih.gov

Table 2: Predicted Molecular Interactions for Analogs from Docking Studies

Interaction TypeInteracting Ligand MoietyInteracting Protein Residue/ComponentTarget Enzyme ExampleSource
Hydrogen Bond Sulfonamide OxygenThr200, Thr201Carbonic Anhydrase IX nih.gov
Hydrogen Bond Pyridyl GroupVal130, Asp131Carbonic Anhydrase IX nih.gov
Metal Coordination Sulfonamide NitrogenZn²⁺ IonCarbonic Anhydrase IX nih.gov
Water-Bridged H-Bond Sulfonamide NitrogenPro202Carbonic Anhydrase IX nih.gov
Pi-Pi Stacking Phenyl GroupLeu91Carbonic Anhydrase IX nih.gov
Favorable Interactions Ligand MoleculeUrease Active Site ResiduesBacterial Urease researchgate.net

These predicted binding modes provide a static but detailed snapshot of the molecular interactions that likely underpin the biological activity of these compounds. They serve as a foundational hypothesis for understanding structure-activity relationships at the atomic level.

Beyond predicting the binding pose, computational methods are used to estimate the binding affinity, a measure of the strength of the ligand-target interaction. nih.gov This is often expressed as a binding free energy (ΔG) in kcal/mol or as an inhibition constant (Ki). researchgate.netnih.gov Lower binding energy values indicate a higher predicted affinity. bas.bg For various pyridine-3-carbonitrile and benzenesulfonamide derivatives, docking programs have calculated favorable binding energies against their respective targets, corroborating their potential as inhibitors. bas.bgresearchgate.net

While docking provides a static view, molecular dynamics (MD) simulations offer deeper mechanistic insights by modeling the behavior of the ligand-protein complex over time. researchgate.netnih.gov An MD simulation tracks the movements and interactions of all atoms in the system, providing a dynamic picture of the binding event and the stability of the complex. iu.edu Analysis of the MD trajectory allows for the assessment of the stability of the predicted binding pose and the persistence of key interactions. researchgate.net

Several metrics are used to analyze the stability and dynamics of the simulated complex. nih.gov

Table 3: Metrics from Molecular Dynamics (MD) Simulations for Assessing Complex Stability

MD Analysis MetricDescriptionImplication for StabilitySource
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions in the protein backbone from the initial structure over time.A low and stable RMSD value (e.g., 1.5-2.0 Å) suggests the complex maintains its overall structural integrity. nih.gov nih.gov
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual amino acid residues around their average positions.Highlights flexible or rigid regions of the protein upon ligand binding. Stable fluctuations in the active site indicate stable ligand binding. nih.gov nih.gov
Radius of Gyration (Rg) Represents the compactness of the protein's structure.A constant Rg value indicates that the protein does not undergo significant unfolding or conformational changes and remains compact. nih.gov nih.gov
Hydrogen Bond Analysis Tracks the presence and duration of specific hydrogen bonds between the ligand and protein throughout the simulation.High occupancy (e.g., >70% of simulation time) confirms the stability of key interactions predicted by docking. nih.gov nih.gov

In studies on analogous compounds, MD simulations have confirmed that the ligand remains stably bound in the active site with minimal structural disruptions to the protein. researchgate.net The persistence of crucial hydrogen bonds and other interactions throughout the simulation lends strong support to the binding modes predicted by molecular docking, providing a more complete and dynamic understanding of the ligand-target recognition process. researchgate.netnih.gov

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SC-XRD) Studies of 5-(Benzenesulfonyl)pyridine-3-carbonitrile and Derivatives

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, extensive research on closely related derivatives, such as other substituted pyridines and compounds with benzenesulfonyl groups, provides a strong basis for understanding its likely solid-state structure. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.commdpi.com

The molecular conformation of this compound is largely defined by the rotational freedom around the C-S and S-N bonds, which dictates the relative orientation of the pyridine (B92270) and benzene (B151609) rings. In analogous structures, such as 1-(phenylsulfonyl)indole (B187392) derivatives, the angle between the mean planes of the indole (B1671886) and phenyl groups can vary significantly, often influenced by weak intermolecular interactions. researchgate.net For instance, in three different 1-(phenylsulfonyl)indole derivatives, this angle was found to be 76.9(6)°, 82.9(3)°, and 89.6(2)°. researchgate.net Similarly, in 3-nitro-2-(phenylsulfonyl)pyridine, the ortho arrangement of the nitro and sulfonyl groups leads to steric hindrance that favors a more planar conformation to enhance π-stacking interactions.

Based on these related structures, the dihedral angles in this compound are expected to adopt a conformation that minimizes steric hindrance while allowing for favorable crystal packing interactions. The key dihedral angles would be C(pyridine)-C(pyridine)-S-C(benzene) and C(pyridine)-S-C(benzene)-C(benzene).

Table 1: Expected Dihedral Angles in this compound Based on Analogous Compounds

Dihedral AngleExpected Range (°)Influencing Factors
C(pyridine)-C(pyridine)-S-C(benzene)60 - 90Steric hindrance, crystal packing forces
C(pyridine)-S-C(benzene)-C(benzene)40 - 70Electronic effects, intermolecular interactions

This table is predictive and based on data from related structures; specific experimental values for the title compound are not available.

The supramolecular assembly of crystalline organic compounds is governed by a network of non-covalent interactions. researchgate.netresearchgate.netrsc.org For this compound, the presence of a pyridine nitrogen, a cyano group, and sulfonyl oxygens suggests a rich variety of potential intermolecular interactions that would dictate its crystal packing.

Studies on related pyridine-3-carbonitrile (B1148548) and benzenesulfonyl derivatives consistently show the importance of hydrogen bonds and other weak interactions in forming their supramolecular structures. researchgate.netnih.gov Common interactions include:

C-H···N Hydrogen Bonds: The pyridine nitrogen is a good hydrogen bond acceptor, and interactions with C-H donors are frequently observed in the crystal packing of pyridine derivatives. researchgate.netmdpi.com

C-H···O Hydrogen Bonds: The oxygen atoms of the sulfonyl group are also effective hydrogen bond acceptors, leading to the formation of C-H···O interactions. researchgate.net

π-π Stacking: The aromatic pyridine and benzene rings can participate in π-π stacking interactions, which are a significant contributor to the stability of the crystal lattice of many aromatic compounds. nih.govmdpi.com

In the absence of a dedicated crystal structure for the title compound, the analysis of supramolecular synthons in cocrystals containing hydroxyl, pyridine, and cyano functionalities reveals a hierarchy of interactions. Notably, the hydroxyl···pyridine heterosynthon is highly persistent, suggesting the strong acceptor nature of the pyridine nitrogen. researchgate.net This implies that in a crystal structure of this compound, the pyridine nitrogen would be a primary site for intermolecular hydrogen bonding.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netnih.govchalcogen.rodoaj.orgnih.gov This method allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For derivatives of nicotinonitrile and other pyridine compounds, Hirshfeld analysis has revealed the quantitative contributions of various interactions. researchgate.netnih.gov For example, in the crystal structure of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, the most significant contributions to the surface contacts are from H···H (46.1%), N···H/H···N (20.4%), and C···H/H···C (17.4%) interactions. nih.gov In another related dicyanopyridine derivative, the molecules are connected by N—H···N hydrogen bonds into dimers. nih.gov

For this compound, a Hirshfeld analysis would be expected to highlight the following key contacts:

H···H contacts: Typically representing the largest contribution to the Hirshfeld surface for organic molecules. chalcogen.ro

O···H/H···O contacts: Indicating the presence of C-H···O hydrogen bonds involving the sulfonyl oxygen atoms.

N···H/H···N contacts: Corresponding to C-H···N hydrogen bonds with the pyridine nitrogen and potentially the nitrile nitrogen.

C···H/H···C contacts: Representing C-H···π interactions.

C···C contacts: Indicative of π-π stacking interactions.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Contact TypePredicted Contribution (%)Significance
H···H40 - 50van der Waals surfaces
O···H/H···O15 - 25C-H···O hydrogen bonds
N···H/H···N10 - 20C-H···N hydrogen bonds
C···H/H···C10 - 15C-H···π interactions
C···C5 - 10π-π stacking

This table is predictive and based on data from analogous compounds; specific experimental values for the title compound are not available.

Advanced Spectroscopic Characterization Techniques (e.g., comprehensive vibrational and electronic spectroscopy)

Spectroscopic techniques provide valuable insights into the molecular structure, bonding, and electronic properties of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of this compound can be predicted by considering the characteristic frequencies of its functional groups. elixirpublishers.comresearchgate.netnist.govmdpi.comarxiv.org

Pyridine Ring Vibrations: The C-C and C-N stretching vibrations within the pyridine ring are expected to appear in the 1600-1400 cm⁻¹ region. elixirpublishers.com C-H in-plane bending vibrations are typically found between 1300-1000 cm⁻¹. elixirpublishers.com

Benzenesulfonyl Group Vibrations: The sulfonyl group (SO₂) gives rise to strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations are expected in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Nitrile Group Vibration: The C≡N stretching vibration is a sharp and typically medium-intensity band found in the 2240-2210 cm⁻¹ region.

C-H Stretching Vibrations: The aromatic C-H stretching vibrations from both the pyridine and benzene rings are anticipated to occur above 3000 cm⁻¹. elixirpublishers.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)
Nitrile (C≡N)Stretching2240 - 2210
Aromatic C-HStretching3100 - 3000
Pyridine RingC-C, C-N Stretching1600 - 1400
Sulfonyl (SO₂)Asymmetric Stretching1350 - 1300
Sulfonyl (SO₂)Symmetric Stretching1160 - 1120

This table is predictive and based on general spectroscopic data for the constituent functional groups.

Electronic Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of this compound is expected to be a composite of the electronic transitions within the benzenesulfonyl and pyridine-3-carbonitrile chromophores. mdpi.comscielo.org.zalibretexts.orgsciencepublishinggroup.comresearchgate.net

π → π* Transitions: These transitions, originating from the aromatic π-systems of the benzene and pyridine rings, are expected to produce strong absorption bands in the UV region, likely below 300 nm. The conjugation of the nitrile group with the pyridine ring may influence the position and intensity of these bands.

n → π* Transitions: The non-bonding electrons on the pyridine nitrogen can undergo n → π* transitions. libretexts.org These transitions are typically of lower intensity and occur at longer wavelengths compared to π → π* transitions. libretexts.org The presence of the electron-withdrawing benzenesulfonyl group may cause a blue shift (hypsochromic shift) of these transitions.

The absorption spectrum of benzene shows peaks in the 160-208 nm range, while pyridine exhibits an n-π* transition in the 320-380 nm range and a π-π* transition around 240 nm. libretexts.org The spectrum of this compound would likely show complex absorption patterns reflecting these combined electronic systems.

Conformational Landscape Mapping and Energy Minima Determination

Computational chemistry provides a powerful means to explore the conformational landscape of flexible molecules like this compound. researchgate.netuni-muenchen.devisualizeorgchem.comq-chem.comq-chem.comnih.gov By systematically rotating the bonds connecting the pyridine and benzene rings (the C-S and S-C bonds), a potential energy surface (PES) can be generated. researchgate.netuni-muenchen.deq-chem.comq-chem.com

This PES scan reveals the energies of different conformers. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule. researchgate.netq-chem.com Density Functional Theory (DFT) calculations are commonly employed for this purpose, providing insights into the relative energies of various rotational isomers. mdpi.comnih.gov The global minimum on the PES represents the most likely conformation of the molecule in the gas phase or in non-polar solvents. Other local minima represent less stable, but potentially accessible, conformations. The barriers between these minima determine the flexibility of the molecule and the rate of interconversion between different conformers. For related molecules, the energy difference between various conformations can be on the order of several kJ/mol. mdpi.com

Mechanistic Investigations of Molecular Biological Interactions in Vitro Focus

Receptor Binding Assay Methodologies

To characterize the interaction of a compound with a specific receptor, receptor binding assays are indispensable tools. These assays provide quantitative measures of binding affinity.

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor. nih.gov This technique utilizes a radiolabeled form of a ligand (radioligand) that binds to the receptor of interest. The dissociation constant (KD), a measure of the affinity of the radioligand for the receptor, can be determined through saturation binding experiments. In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation until saturation is reached. nih.gov

To determine the binding affinity of a non-radiolabeled compound, such as 5-(Benzenesulfonyl)pyridine-3-carbonitrile, a competition binding assay is employed. In this setup, the receptor is incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The IC50 value can then be converted to an inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. nih.gov

While specific KD values for this compound are not available in the reviewed literature, this methodology would be the standard approach to determine its binding affinity for any putative receptor targets.

Table 3: Parameters Determined by Radioligand Binding Assays

Assay Type Parameter Measured Description
Saturation Binding Bmax (Maximum receptor density) The total number of receptors in a given preparation. nih.gov
Saturation Binding KD (Dissociation constant of radioligand) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. nih.gov
Competition Binding IC50 (Inhibitory concentration 50%) The concentration of a competing unlabeled ligand that displaces 50% of the specifically bound radioligand.
Competition Binding Ki (Inhibition constant) The affinity of the competing unlabeled ligand for the receptor, calculated from the IC50. nih.gov

Application of 5 Benzenesulfonyl Pyridine 3 Carbonitrile As a Versatile Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The unique electronic properties of 5-(benzenesulfonyl)pyridine-3-carbonitrile make it an ideal starting material for the synthesis of a range of fused pyridine (B92270) derivatives. The electron-deficient nature of the pyridine ring, enhanced by both the nitrile and benzenesulfonyl groups, facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov This reactivity is pivotal in the construction of bicyclic and polycyclic heterocyclic systems with significant pharmacological and material science applications.

Construction of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that exhibit a broad spectrum of biological activities. mdpi.comresearchgate.netnih.gov The synthesis of these derivatives can be envisaged through the reaction of this compound with hydrazine (B178648) derivatives. In this proposed pathway, the hydrazine would initially act as a nucleophile, attacking the carbon atom bearing the benzenesulfonyl group, which serves as a leaving group. Subsequent intramolecular cyclization involving the nitrile group would lead to the formation of the pyrazolo[3,4-b]pyridine core. The reaction conditions would likely involve a suitable solvent and potentially a base to facilitate the nucleophilic attack and subsequent cyclization.

Table 1: Proposed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Reactant 1 Reactant 2 Proposed Product Potential Reaction Conditions
This compound Hydrazine hydrate 1H-Pyrazolo[3,4-b]pyridine-3-amine Ethanol, reflux

Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) Scaffolds

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with diverse biological applications. jocpr.comrsc.orgnih.gov The synthesis of these scaffolds from this compound can be achieved by reacting it with various amidine or guanidine (B92328) derivatives. The reaction would proceed via an initial SNAr reaction, with the amidine or guanidine displacing the benzenesulfonyl group. This is followed by an intramolecular cyclization onto the nitrile functionality to construct the pyrimidine (B1678525) ring. The choice of the reactant would allow for the introduction of various substituents on the resulting pyrido[2,3-d]pyrimidine ring system.

Table 2: Proposed Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds

Reactant 1 Reactant 2 Proposed Product Potential Reaction Conditions
This compound Guanidine hydrochloride Pyrido[2,3-d]pyrimidine-2,4-diamine Sodium ethoxide, ethanol, reflux

Formation of Triazolo[1,5-a]pyridine Derivatives

The synthesis of triazolo[1,5-a]pyridines, a class of heterocycles with applications in medicinal chemistry, can also be envisioned starting from this compound. organic-chemistry.orgmdpi.com Reaction with 3-amino-1,2,4-triazole could proceed through a similar SNAr and cyclization sequence. The amino group of the triazole would displace the benzenesulfonyl group, and subsequent intramolecular cyclization involving a nitrogen atom from the triazole ring and the nitrile group would furnish the triazolo[1,5-a]pyridine skeleton.

Table 3: Proposed Synthesis of Triazolo[1,5-a]pyridine Derivatives

Reactant 1 Reactant 2 Proposed Product Potential Reaction Conditions

Assembly of Other Fused Pyridine Ring Systems

The versatility of this compound as a building block extends to the synthesis of other fused pyridine systems. By selecting appropriate binucleophiles, a variety of heterocyclic rings can be annulated to the pyridine core. For instance, reaction with amino-substituted heterocycles or compounds containing active methylene (B1212753) groups adjacent to a nucleophilic site could provide access to a wider range of complex fused systems. The reactivity of the sulfonyl group as a leaving group in SNAr reactions is a key feature that enables these transformations. nih.gov

Development and Optimization of Novel Synthetic Methodologies Utilizing its Unique Structure

The unique structural attributes of this compound, namely the presence of both a strong electron-withdrawing group (nitrile) and a good leaving group (benzenesulfonyl) at the 3- and 5-positions of the pyridine ring, respectively, make it a valuable substrate for developing and optimizing novel synthetic methodologies. The electron-deficient nature of the pyridine ring is significantly enhanced, making it highly susceptible to nucleophilic attack. gcwgandhinagar.com

The development of synthetic methods can focus on exploiting the differential reactivity of the functional groups. For instance, selective transformation of the nitrile group while retaining the benzenesulfonyl group for subsequent cross-coupling reactions could lead to a diverse array of substituted pyridines. Conversely, the benzenesulfonyl group can be utilized as a handle for metal-catalyzed cross-coupling reactions to introduce various alkyl, aryl, or other functional groups prior to the manipulation of the nitrile group.

Optimization of reaction conditions for the SNAr reactions is another area of focus. This could involve screening of different bases, solvents, and temperatures to achieve high yields and selectivity in the synthesis of the fused heterocyclic systems mentioned earlier. Microwave-assisted synthesis could also be explored to accelerate these reactions and improve their efficiency. mdpi.com The development of one-pot, multi-component reactions starting from this compound would be a particularly attractive strategy for the rapid generation of molecular diversity.

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